Pemigatinib - 1513857-77-6

Pemigatinib

Catalog Number: EVT-279093
CAS Number: 1513857-77-6
Molecular Formula: C24H27F2N5O4
Molecular Weight: 487.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Pemigatinib is a synthetic, orally bioavailable small molecule belonging to the class of kinase inhibitors. [] It serves as a potent and selective inhibitor of fibroblast growth factor receptors (FGFR) 1, 2, and 3. [] Pemigatinib exhibits high selectivity for FGFRs over other kinases, making it a valuable tool for studying FGFR signaling pathways and their role in various cellular processes. []

Future Directions
  • Investigating its potential in broader patient populations: Ongoing studies are exploring its application in other cancer types with FGFR alterations, [] such as glioblastoma and other central nervous system tumors. []
  • Overcoming resistance mechanisms: Studies are ongoing to develop strategies to prevent or overcome the emergence of resistance to pemigatinib, potentially involving combination therapies targeting alternative signaling pathways. []

Infigratinib

  • Compound Description: Infigratinib is a potent, selective, oral inhibitor of fibroblast growth factor receptors (FGFR) 1-3. Similar to pemigatinib, it is being investigated for its therapeutic potential in various cancers with FGFR alterations [].
  • Relevance: Infigratinib and pemigatinib share a similar mechanism of action and target the same FGFR family members. This makes infigratinib a relevant compound for comparison in terms of efficacy, safety, and potential resistance mechanisms [].

Itraconazole

  • Compound Description: Itraconazole is a commonly used antifungal medication that acts as a strong inhibitor of cytochrome P450 (CYP) 3A4, an enzyme responsible for the metabolism of many drugs, including pemigatinib [].
  • Relevance: Itraconazole is clinically relevant to pemigatinib due to its potential for drug-drug interaction. As a strong CYP3A4 inhibitor, itraconazole can significantly increase the exposure of pemigatinib, potentially leading to increased toxicity [].

Rifampin

  • Compound Description: Rifampin is an antibiotic known to induce CYP3A4 activity, potentially affecting the metabolism and clearance of other drugs metabolized by this enzyme, such as pemigatinib [].
  • Relevance: Rifampin's induction of CYP3A4 can lead to a significant decrease in pemigatinib exposure, potentially reducing its efficacy []. This highlights the importance of considering co-administration with CYP3A4 inducers.

Gemcitabine & Cisplatin

  • Compound Description: These are chemotherapeutic agents commonly used in the treatment of various cancers, including cholangiocarcinoma [, , ].
  • Relevance: Gemcitabine and cisplatin are frequently used as a combination therapy, representing the standard first-line treatment for advanced cholangiocarcinoma [, ]. The efficacy and safety of pemigatinib are being compared to this standard chemotherapy regimen to establish its role in the treatment algorithm [, , ].

Trastuzumab

  • Compound Description: Trastuzumab is a monoclonal antibody targeting HER2, a receptor tyrosine kinase overexpressed in certain cancers, including a subset of gastric and esophageal cancers [, ].

Midostaurin and Ponatinib

  • Compound Description: Midostaurin and ponatinib are multikinase inhibitors with activity against FGFR1 []. They are often used in the treatment of certain leukemias driven by FGFR1 alterations [, ].

Hydroxyurea

  • Compound Description: Hydroxyurea is a chemotherapy drug that interferes with DNA synthesis and is often used in myeloproliferative neoplasms, including those driven by FGFR1 alterations [].
Source and Classification

Pemigatinib is classified as a class 2 compound in the Biopharmaceutical Classification System due to its low solubility at neutral pH and high permeability. Its molecular weight is approximately 487.5 Da, and it exhibits a pH-dependent aqueous solubility profile, with significantly reduced solubility at physiological pH levels . The drug's mechanism of action involves inhibition of FGFR signaling pathways, which are often dysregulated in various cancers, including cholangiocarcinoma .

Synthesis Analysis

Methods and Technical Details

The synthesis of pemigatinib involves a multi-step process that includes five main synthetic steps using well-defined starting materials. The synthesis pathway is characterized by the following steps:

  1. Formation of the Pyrrolo-Pyridine Core: The initial step involves creating a pyrrolo[2,3-b]pyridine structure.
  2. Introduction of Functional Groups: Subsequent steps introduce various functional groups essential for biological activity.
  3. Purification: The final product undergoes purification to meet pharmaceutical standards.

The detailed synthetic route includes specific reactions such as amination and cyclization processes that yield the desired compound with high purity and yield .

Molecular Structure Analysis

Structure and Data

The molecular structure of pemigatinib has been elucidated through crystallography, revealing that it occupies the ATP-binding pocket of FGFR1. Key features include:

  • Pyrrolopyridine Moiety: Forms critical hydrogen bonds with FGFR1.
  • Difluoromethoxyphenyl Ring: Positioned to interact with hydrophobic pockets within the receptor.
  • Morpholine Group: Enhances solubility without direct interactions with FGFR1.

The crystal structure analysis indicates that pemigatinib binds FGFR1 in a DFG-in conformation, stabilizing its interaction through an extensive network of hydrogen bonds and van der Waals forces .

Chemical Reactions Analysis

Reactions and Technical Details

Pemigatinib undergoes various chemical reactions during its synthesis and biological activity:

  • Amination Reactions: These reactions are critical for introducing amino groups into the molecular structure.
  • Cyclization Reactions: Essential for forming the bicyclic core structure.
  • Binding Interactions: In vivo, pemigatinib interacts with FGFRs through competitive inhibition, blocking downstream signaling pathways associated with tumor growth.

The pharmacological efficacy of pemigatinib has been demonstrated through its ability to inhibit FGFR phosphorylation in cancer cell lines .

Mechanism of Action

Process and Data

Pemigatinib exerts its therapeutic effects by selectively inhibiting FGFR1, 2, and 3. The mechanism involves:

  1. Binding to FGFRs: Pemigatinib binds to the ATP-binding pocket of FGFRs, preventing ATP from activating these receptors.
  2. Inhibition of Phosphorylation: This binding inhibits the phosphorylation of tyrosine residues on FGFRs, disrupting downstream signaling pathways such as MAPK and PI3K/Akt that promote cell proliferation and survival.
  3. Clinical Implications: The inhibition leads to reduced tumor growth in cancers characterized by aberrant FGFR signaling .
Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 487.5 Da
  • Solubility: Poor solubility at neutral pH (<0.001 mg/mL at pH 7.4)
  • Permeability: High permeability demonstrated in Caco-2 cell assays (11 × 10^-6 cm/sec) indicating good absorption potential.

Chemical Properties

  • Chemical Formula: C22H25F2N5O2
  • Stability: Pemigatinib exhibits stability under standard storage conditions but is sensitive to light and moisture.

These properties are crucial for formulating pemigatinib into effective oral dosage forms .

Applications

Scientific Uses

Pemigatinib is primarily used in clinical settings for treating cholangiocarcinoma associated with specific genetic alterations in FGFRs. Its applications extend beyond cholangiocarcinoma to other malignancies characterized by FGFR dysregulation, including:

  • Urothelial Carcinoma
  • Myeloproliferative Disorders

Research continues into its efficacy against various cancers with similar genetic profiles, highlighting its potential as a targeted therapy in oncology .

Properties

CAS Number

1513857-77-6

Product Name

Pemigatinib

IUPAC Name

11-(2,6-difluoro-3,5-dimethoxyphenyl)-13-ethyl-4-(morpholin-4-ylmethyl)-5,7,11,13-tetrazatricyclo[7.4.0.02,6]trideca-1,3,6,8-tetraen-12-one

Molecular Formula

C24H27F2N5O4

Molecular Weight

487.5 g/mol

InChI

InChI=1S/C24H27F2N5O4/c1-4-30-21-14(11-27-23-16(21)9-15(28-23)13-29-5-7-35-8-6-29)12-31(24(30)32)22-19(25)17(33-2)10-18(34-3)20(22)26/h9-11H,4-8,12-13H2,1-3H3,(H,27,28)

InChI Key

HCDMJFOHIXMBOV-UHFFFAOYSA-N

SMILES

CCN1C2=C3C=C(NC3=NC=C2CN(C1=O)C4=C(C(=CC(=C4F)OC)OC)F)CN5CCOCC5

Solubility

Soluble in DMSO

Synonyms

Pemigatinib; INCB054828; INCB-054828; INCB 054828; INCB54828; INCB 54828; INCB-54828

Canonical SMILES

CCN1C2=C3C=C(NC3=NC=C2CN(C1=O)C4=C(C(=CC(=C4F)OC)OC)F)CN5CCOCC5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.